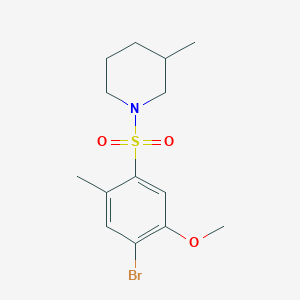
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine is a chemical entity that can be associated with sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds and their synthesis. For instance, sulfonamides are known to be versatile in medicinal chemistry due to their involvement in various biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex and often requires multiple steps. The first paper discusses the resolution of a nonsteroidal antiandrogen sulfonamide compound, which involves chromatographic separation and subsequent hydrolysis and oxidation steps . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The absolute configuration of such compounds can be crucial for their biological activity, as seen in the first paper where the R enantiomer is identified as the more potent form . This information is pertinent to the molecular structure analysis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine, as the stereochemistry could significantly impact its properties and potential applications.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including cross-coupling reactions. The second paper describes the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper(I) iodide and a bidentate ligand . This reaction yields N-(3-pyridinyl)-substituted sulfonamides, which suggests that similar methodologies could be employed for the chemical reactions involving 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives
Bromophenol derivatives, such as those isolated from the red alga Rhodomela confervoides, exhibit diverse structures and have been studied for their bioactivities. Although the specific derivatives mentioned did not show activity against human cancer cell lines or microorganisms, their isolation and structural elucidation contribute to the understanding of marine-derived compounds and their potential applications in medicinal chemistry (Zhao et al., 2004).
Sulfamoyl and Piperidine Functionalities
Compounds featuring sulfamoyl and piperidine functionalities, like the 1,3,4-oxadiazole derivatives, demonstrate the importance of these groups in medicinal chemistry. A study synthesized various derivatives showcasing antibacterial activities, highlighting the role of these functionalities in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).
Antioxidant and Antibacterial Evaluation
The antioxidant activity of bromophenols from marine red algae suggests potential applications in food preservation and as natural antioxidant sources. These compounds have shown activities stronger than or comparable to synthetic antioxidants, indicating their value in combating oxidative stress (Li et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-5-4-6-16(9-10)20(17,18)14-8-13(19-3)12(15)7-11(14)2/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPCLZPLRUGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2547549.png)
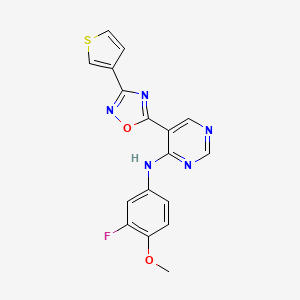
![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)
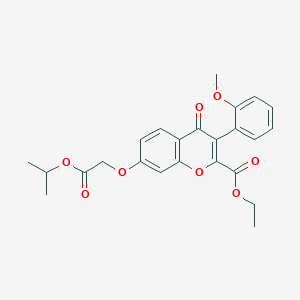
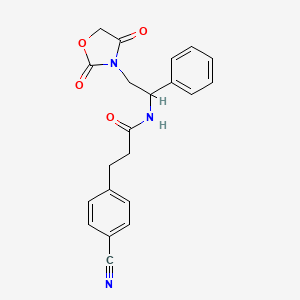
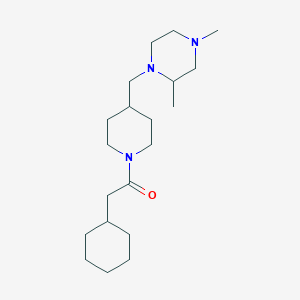
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)
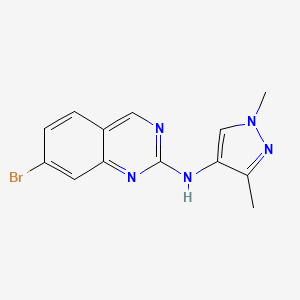
![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)
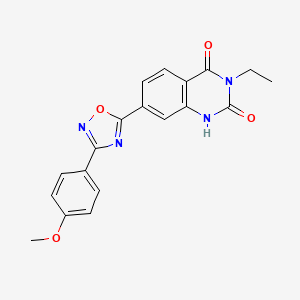
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)